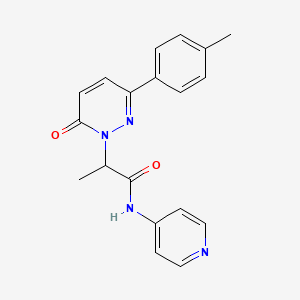![molecular formula C21H24N4O2S B2789726 2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-29-7](/img/structure/B2789726.png)
2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a compound with significant potential in various scientific fields. Its intricate structure features a quinoline ring fused with a pyrimidine ring, functionalized with both a pyridinyl group and an isopentylthio group, contributing to its diverse chemical reactivity and application spectrum.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis generally begins with the preparation of the quinoline and pyrimidine intermediates, followed by their condensation under controlled conditions. Sulfurization with the isopentyl group and subsequent functionalization with the pyridinyl moiety are achieved through a series of catalytic and non-catalytic reactions. Key steps include:
Condensation of quinoline and pyrimidine intermediates using acid or base catalysis.
Introduction of the isopentylthio group via nucleophilic substitution reactions.
Functionalization with pyridinyl group using electrophilic aromatic substitution.
Industrial Production Methods
Industrial production scales up these reactions using optimized conditions to ensure high yield and purity. It involves:
High-pressure reactors to control the condensation reactions.
Continuous flow reactors for sulfurization to ensure efficient mixing and reaction rate.
Purification techniques like recrystallization, chromatography, and distillation to obtain the final product.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, especially at the isopentylthio group, forming sulfoxides or sulfones.
Reduction: : The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: : Both electrophilic and nucleophilic substitution reactions are common, particularly at the pyridinyl and quinoline rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid under mild conditions.
Reduction: : Hydrogen gas with metal catalysts like palladium or platinum.
Substitution: : Halogenating agents, Grignard reagents, and various electrophiles.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Dihydroquinoline derivatives.
Substitution Products: : Varied pyridinyl and quinoline substituted derivatives depending on the reacting species.
科学研究应用
Chemistry
Catalysts: : Utilized as ligands in catalytic systems for organic transformations.
Photochemistry: : Acts as a photosensitizer in various photochemical reactions.
Biology
Enzyme Inhibition: : Used as a scaffold for developing enzyme inhibitors, especially targeting kinases and phosphatases.
Drug Development: : Incorporated into the structure of potential therapeutics due to its ability to interact with biological macromolecules.
Medicine
Anticancer: : Exhibits potential anticancer activity by inhibiting specific cellular pathways.
Antimicrobial: : Shows efficacy against a range of microbial pathogens in preliminary studies.
Industry
Material Science: : Explored for use in the synthesis of novel polymers and materials with unique electronic properties.
Agriculture: : Evaluated as a candidate for developing agrochemicals due to its bioactive properties.
作用机制
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. By binding to the active sites of these targets, it can inhibit their function, leading to desired biological outcomes. It may modulate pathways like:
Signal Transduction: : Affecting kinase-driven signaling cascades.
Metabolic Pathways: : Interfering with metabolic enzyme activities.
Gene Expression: : Altering transcription factors binding and gene expression profiles.
相似化合物的比较
Similar Compounds
Quinolone derivatives: : Known for their antimicrobial properties.
Pyrimidine analogs: : Widely used in antineoplastic therapies.
Thioethers: : Frequently incorporated in pharmaceuticals for their pharmacokinetic properties.
Uniqueness
What sets 2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart is the combination of its structural elements that confer a unique balance of chemical reactivity and biological activity. The isopentylthio group enhances lipophilicity, aiding in membrane permeability, while the quinoline-pyrimidine core provides a stable, versatile scaffold for further functionalization.
This compound, with its diverse applications and mechanisms, offers a versatile tool for scientific advancement across multiple disciplines.
属性
IUPAC Name |
2-(3-methylbutylsulfanyl)-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-12(2)8-11-28-21-24-19-18(20(27)25-21)16(13-6-9-22-10-7-13)17-14(23-19)4-3-5-15(17)26/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJNZXGAGSIFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2789643.png)
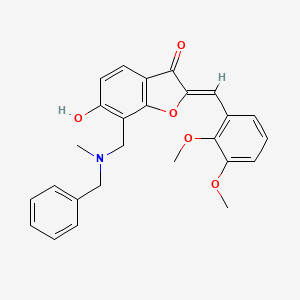

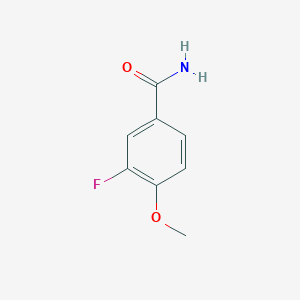
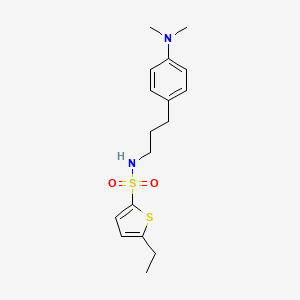
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2789649.png)
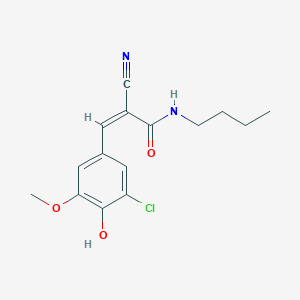
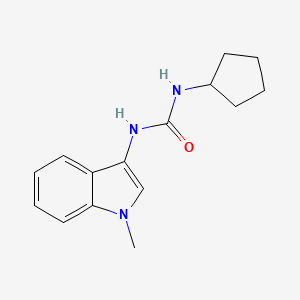
![(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2789653.png)
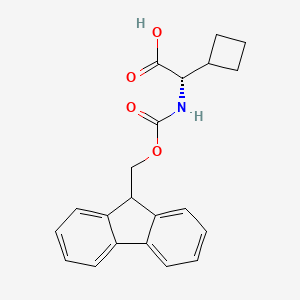
![5-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2789660.png)
![2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2789663.png)
![N-(3-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2789664.png)
